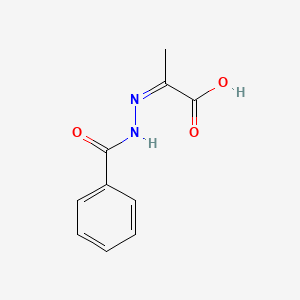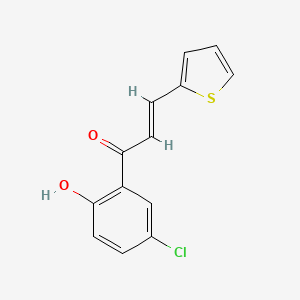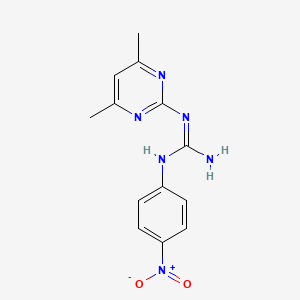
2-(benzoylhydrazono)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(benzoylhydrazono)propanoic acid, also known as BHPPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BHPPA is a derivative of hydrazine and has a benzoyl group attached to its nitrogen atom. This compound has been studied for its ability to inhibit the growth of cancer cells, as well as its potential use as a ligand for metal ions.
作用机制
The mechanism of action of 2-(benzoylhydrazono)propanoic acid in inhibiting the growth of cancer cells is not fully understood. However, studies have suggested that 2-(benzoylhydrazono)propanoic acid may inhibit the activity of enzymes involved in cell growth and division, as well as induce oxidative stress in cancer cells. 2-(benzoylhydrazono)propanoic acid has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects:
2-(benzoylhydrazono)propanoic acid has been shown to have a range of biochemical and physiological effects. Studies have shown that 2-(benzoylhydrazono)propanoic acid can induce apoptosis in cancer cells, as well as inhibit the growth and proliferation of cancer cells. 2-(benzoylhydrazono)propanoic acid has also been shown to have antioxidant properties, which may be responsible for its ability to induce oxidative stress in cancer cells.
实验室实验的优点和局限性
One of the main advantages of 2-(benzoylhydrazono)propanoic acid for lab experiments is its ability to inhibit the growth of cancer cells, which could have applications in cancer research. 2-(benzoylhydrazono)propanoic acid is also relatively easy to synthesize and purify, which makes it a convenient compound for lab experiments. However, one limitation of 2-(benzoylhydrazono)propanoic acid is that its mechanism of action is not fully understood, which could limit its potential applications in scientific research.
未来方向
There are several future directions for research on 2-(benzoylhydrazono)propanoic acid. One area of research is to further investigate its mechanism of action in inhibiting the growth of cancer cells. This could lead to the development of more effective anticancer agents. Another area of research is to explore the potential applications of 2-(benzoylhydrazono)propanoic acid as a ligand for metal ions, which could have applications in catalysis and materials science. Finally, further studies are needed to investigate the safety and toxicity of 2-(benzoylhydrazono)propanoic acid, which could be important for its potential use as a therapeutic agent.
合成方法
2-(benzoylhydrazono)propanoic acid can be synthesized through a multistep process that involves the reaction of hydrazine with benzoyl chloride to form benzoylhydrazine. The benzoylhydrazine is then reacted with acrylonitrile to form the final product, 2-(benzoylhydrazono)propanoic acid. The synthesis of 2-(benzoylhydrazono)propanoic acid has been optimized by various researchers, and the yield and purity of the compound can be improved by modifying the reaction conditions.
科学研究应用
2-(benzoylhydrazono)propanoic acid has been studied for its potential applications in various fields of scientific research. One of the most promising areas of research is its use as an anticancer agent. Studies have shown that 2-(benzoylhydrazono)propanoic acid can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. 2-(benzoylhydrazono)propanoic acid has also been studied for its potential use as a ligand for metal ions, which could have applications in catalysis and materials science.
属性
IUPAC Name |
(2Z)-2-(benzoylhydrazinylidene)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-7(10(14)15)11-12-9(13)8-5-3-2-4-6-8/h2-6H,1H3,(H,12,13)(H,14,15)/b11-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPSXVYIPEZYZCR-XFFZJAGNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC=CC=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC(=O)C1=CC=CC=C1)/C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-2-[(Phenylformamido)imino]propanoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{4-[(1-ethyl-1H-imidazol-2-yl)methyl]-1-piperazinyl}quinazoline](/img/structure/B5910063.png)

![ethyl [(2-methyl-4-nitro-1H-imidazol-5-yl)thio]acetate](/img/structure/B5910074.png)

![5-hydroxy-1,3-dimethyl-3,3a,4,6a-tetrahydroimidazo[4,5-d]imidazol-2(1H)-one](/img/structure/B5910087.png)
![5,5'-[(2-hydroxy-5-nitrophenyl)methylene]bis(2-methyl-4,6-pyrimidinediol)](/img/structure/B5910092.png)


![3-[(4-acetylphenyl)amino]-1-(2-thienyl)-1-propanone](/img/structure/B5910148.png)
![N-(6-methyl-12H-indolo[3',2':4,5]pyrimido[1,6-a]indol-13-yl)acetamide](/img/structure/B5910150.png)
![3,3-dimethyl-6-(trifluoromethyl)-2,3,4,7-tetrahydro-1H-indolo[2,3-c]quinolin-1-one](/img/structure/B5910154.png)
![6-(bromomethyl)-4-methyl-5,6-dihydrofuro[2,3-d]pyrimidin-2-amine](/img/structure/B5910160.png)

